molecular formula C14H10N2OS B11860901 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol CAS No. 890-33-5

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol

Cat. No.: B11860901
CAS No.: 890-33-5
M. Wt: 254.31 g/mol
InChI Key: RPRCLWZSHQECQD-UHFFFAOYSA-N
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Description

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol is a Schiff base compound known for its unique chemical structure and properties It is characterized by the presence of a thiazole ring linked to a naphthalen-2-ol moiety through an imine (C=N) bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol typically involves the condensation reaction between thiazole-2-carbaldehyde and naphthalen-2-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the naphthalen-2-ol moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol can be compared with other Schiff base compounds and thiazole derivatives:

    Similar Compounds:

Uniqueness:

Properties

CAS No.

890-33-5

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

1-(1,3-thiazol-2-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H

InChI Key

RPRCLWZSHQECQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O

Origin of Product

United States

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